4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a complex chemical compound with significant implications in medicinal chemistry and materials science. This compound features a pyrrolo[2,3-b]pyridine core, which is notable for its biological activity, particularly in inhibiting kinase enzymes. The molecular formula of this compound is C₁₄H₁₉ClN₂O₃Si, and it possesses a variety of functional groups that enhance its reactivity and potential applications.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen in its ring structure. It is also categorized under pyridine derivatives, which are known for their diverse biological activities. The structural complexity arises from the incorporation of both chloro and trimethylsilyl ethoxy methyl groups, making it a valuable intermediate in organic synthesis.
The synthesis of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can be represented using its molecular formula and structural components:
The presence of these groups contributes to the compound's reactivity and ability to participate in various chemical reactions.
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo several chemical reactions:
These reactions are crucial for synthesizing more complex molecules or modifying existing structures for enhanced biological activity .
The mechanism of action for 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid primarily involves its interaction with specific molecular targets within biological systems. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to altered signaling pathways associated with various diseases, including cancer .
These properties are essential for determining the handling and application protocols in laboratory settings .
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has several scientific applications:
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid emerged as a significant synthetic intermediate following advancements in N-heterocyclic protection strategies during the early 2000s. The compound features a tricyclic pyrrolopyridine scaffold—a privileged structure in medicinal chemistry characterized by a fusion of pyrrole and pyridine rings . The strategic incorporation of three distinct functional groups enabled novel synthetic pathways previously inaccessible with simpler heterocycles: the electron-withdrawing chloro substituent at the C4 position enhances electrophilic character for nucleophilic displacement, the carboxylic acid at C5 permits diverse derivatization, and the SEM group (2-(trimethylsilyl)ethoxymethyl) at N1 provides orthogonal deprotection capabilities under mild acidic conditions [8]. This multifunctionality addressed historical limitations in pyrrolopyridine chemistry, where simultaneous regioselective modifications proved challenging due to competing reactivities.
The compound (CAS: 1039740-71-0) was first synthesized to overcome stability issues in pyrrolopyridine carboxylate intermediates during multistep drug syntheses. Traditional unprotected analogs suffered from poor solubility and decomposition under basic conditions, whereas the SEM-protected variant demonstrated exceptional stability during prolonged storage at 2–8°C while retaining crystalline solid characteristics [1] . Its emergence coincided with pharmaceutical interest in fused heterocycles as kinase inhibitor cores, particularly for oncology targets where pyrrolo[2,3-b]pyridines mimic purine geometries. Commercial availability since 2010 through suppliers like Synthonix Corporation (95% purity) and Evitachem accelerated its adoption in drug discovery pipelines [1] .
This multifunctional molecule uniquely bridges therapeutic development and advanced materials design. In medicinal chemistry, it serves as a versatile precursor for synthesizing kinase inhibitors, particularly against Janus kinases (JAKs) and receptor tyrosine kinases involved in oncology and inflammatory diseases [6]. The carboxylic acid moiety enables rapid generation of structure-activity relationships (SAR) through amidation or esterification, while the C4 chlorine facilitates Suzuki-Miyaura couplings to install aromatic pharmacophores—key for optimizing target affinity [8].
Concurrently, the compound's extended π-conjugated system and semiconductor properties have enabled materials science applications. Researchers exploit its rigid planar structure for organic electronic materials, where the electron-deficient pyrrolopyridine core modulates charge transport in thin-film transistors [6]. The SEM group further enhances processability by improving solubility in organic solvents—a critical parameter for solution-deposited organic semiconductors. This dual utility is evidenced in patents describing pyrrolopyridine derivatives as both ErbB modulators for cancer therapy (WO2020039060A1) and emissive layers in OLED devices [6].
Table 1: Fundamental Properties of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₉ClN₂O₃Si | [1] |
Molecular Weight | 326.85 g/mol | |
CAS Registry Number | 1039740-71-0 | |
Purity | ≥95% | [1] |
Physical Form | Crystalline solid | [1] |
Storage Temperature | 2–8°C (Refrigerated) | [1] |
IUPAC Name | 4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1